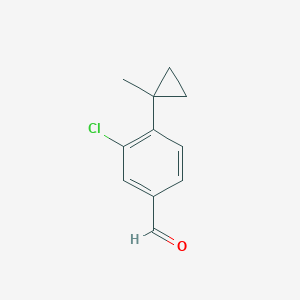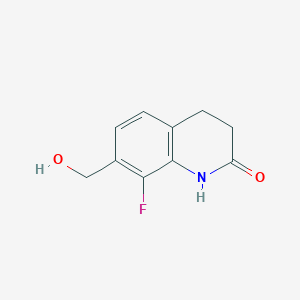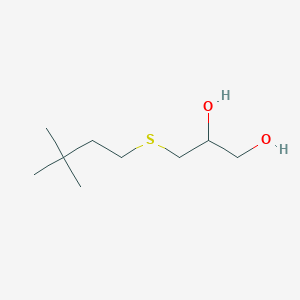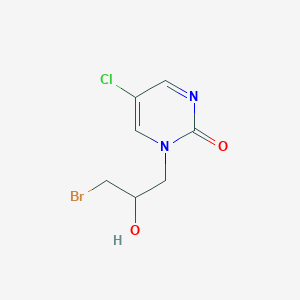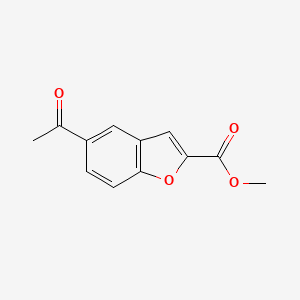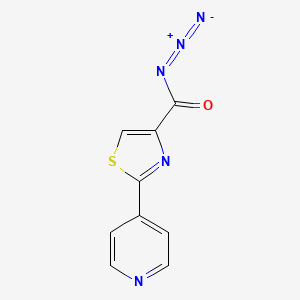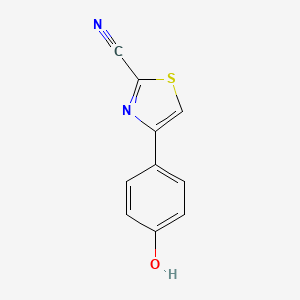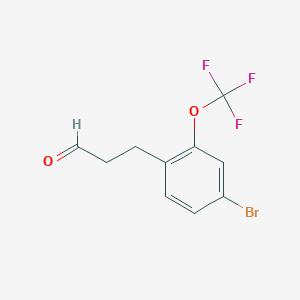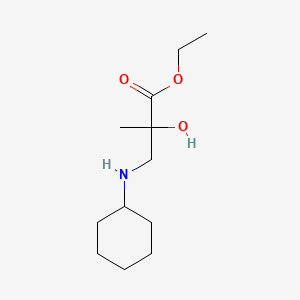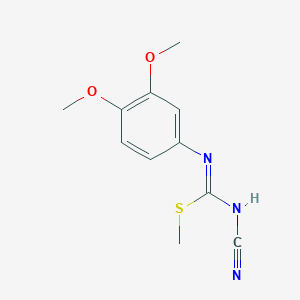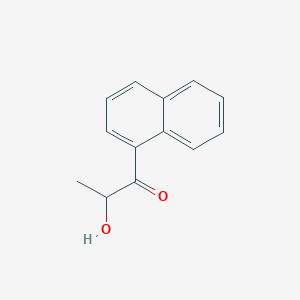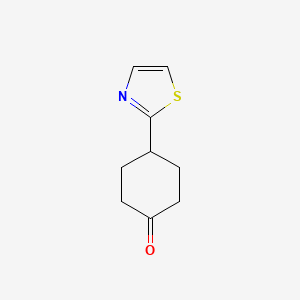
4-(2-Thiazolyl)cyclohexanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(2-Thiazolyl)cyclohexanone is a heterocyclic compound that features a thiazole ring attached to a cyclohexanone moiety Thiazoles are five-membered rings containing both sulfur and nitrogen atoms, which contribute to their unique chemical properties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2-Thiazolyl)cyclohexanone typically involves the formation of the thiazole ring followed by its attachment to the cyclohexanone. One common method is the Hantzsch thiazole synthesis, which involves the reaction of α-haloketones with thioamides. For example, 3-(bromoacetyl)-4-hydroxy-6-methyl-2H-pyran-2-one can be reacted with thiourea and substituted benzaldehydes in the presence of a catalyst such as silica-supported tungstosilisic acid .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale Hantzsch synthesis or other efficient synthetic routes that can be scaled up. These methods often focus on optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact.
Chemical Reactions Analysis
Types of Reactions
4-(2-Thiazolyl)cyclohexanone can undergo various chemical reactions, including:
Oxidation: The thiazole ring can be oxidized to form sulfoxides or sulfones.
Reduction: The carbonyl group in the cyclohexanone moiety can be reduced to form alcohols.
Substitution: Electrophilic and nucleophilic substitutions can occur at the thiazole ring, particularly at the C-2 and C-5 positions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and various electrophiles or nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and solvents such as ethanol or dichloromethane.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the thiazole ring can yield sulfoxides or sulfones, while reduction of the cyclohexanone moiety can produce cyclohexanol derivatives.
Scientific Research Applications
4-(2-Thiazolyl)cyclohexanone has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and materials.
Medicine: Explored for its potential as a pharmaceutical intermediate or active ingredient in drug development.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 4-(2-Thiazolyl)cyclohexanone depends on its specific application. In biological systems, the thiazole ring can interact with various molecular targets, such as enzymes or receptors, to exert its effects. For example, thiazole-containing compounds can inhibit enzymes like topoisomerase II, leading to DNA damage and cell death . The cyclohexanone moiety can also contribute to the compound’s overall activity by interacting with different molecular pathways.
Comparison with Similar Compounds
Similar Compounds
Similar compounds to 4-(2-Thiazolyl)cyclohexanone include other thiazole derivatives, such as:
Sulfathiazole: An antimicrobial drug.
Ritonavir: An antiretroviral drug.
Abafungin: An antifungal drug.
Tiazofurin: An anticancer drug.
Uniqueness
What sets this compound apart from these similar compounds is its unique combination of the thiazole ring and cyclohexanone moiety. This structural feature can impart distinct chemical and biological properties, making it a valuable compound for various applications in research and industry.
Properties
Molecular Formula |
C9H11NOS |
|---|---|
Molecular Weight |
181.26 g/mol |
IUPAC Name |
4-(1,3-thiazol-2-yl)cyclohexan-1-one |
InChI |
InChI=1S/C9H11NOS/c11-8-3-1-7(2-4-8)9-10-5-6-12-9/h5-7H,1-4H2 |
InChI Key |
TXGXYODPONPBDR-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(=O)CCC1C2=NC=CS2 |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details





Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![N,N-diethyl-4-[(3-methyl-butyl)amino]-3-nitro-benzamide](/img/structure/B8281492.png)
![6-Fluoro-5-methyl-benzo[b]thiophene](/img/structure/B8281499.png)
